Enhanced HIV-1 NNRTI Potency from 5-(4-Fluorophenyl) vs. Other 5-Aryl Pyrimidine Scaffolds
In a systematic SAR study of diarylpyrimidine (DAPY) derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), compounds derived from 5-(4-fluorophenyl)pyrimidine scaffolds demonstrated substantially enhanced antiviral activity compared to analogs with alternative 5-aryl substitutions. The most potent derivative (24b) exhibited broad-spectrum activity with EC50 values ranging from 3.60 to 21.5 nM against a panel of drug-resistant HIV-1 strains, while maintaining low cytotoxicity (CC50 = 155 μM) and minimal hERG channel inhibition (IC50 > 30 μM) [1]. The 4-fluoro substituent contributes critically to both potency and safety margins, providing a quantifiable advantage over non-fluorinated or differently substituted analogs.
| Evidence Dimension | Antiviral potency against drug-resistant HIV-1 strains (EC50 range) |
|---|---|
| Target Compound Data | EC50 = 3.60 - 21.5 nM (compound 24b, containing 5-(4-fluorophenyl)pyrimidine core) |
| Comparator Or Baseline | Non-fluorinated diarylpyrimidine analogs (typical EC50 in high nM to low μM range for resistant strains) |
| Quantified Difference | 10- to 100-fold improvement in potency over non-optimized 5-aryl analogs |
| Conditions | In vitro cell-based assays against NNRTI-resistant HIV-1 strains (MT-4 cells); hERG inhibition measured via patch-clamp electrophysiology |
Why This Matters
This data demonstrates that procurement of 5-(4-fluorophenyl)-substituted pyrimidine intermediates enables synthesis of NNRTIs with clinically relevant potency against resistant viral strains while mitigating cardiotoxicity risk, a key differentiator for antiviral drug discovery programs.
- [1] X. Liu, et al. Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. Journal of Medicinal Chemistry, 2020, 63(3), 1298-1312. View Source
